molecular formula C7H14ClNO2 B13576833 {2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride

{2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride

Cat. No.: B13576833
M. Wt: 179.64 g/mol
InChI Key: ZMHAOYAKLXAWDI-UHFFFAOYSA-N
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Description

{2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride is a versatile azabicyclic scaffold of significant interest in modern medicinal chemistry, particularly in the development of novel therapeutic agents. The 2-oxa-6-azabicyclo[3.2.1]octane structure embodies a conformationally restricted framework that is highly valuable for exploring and modulating complex biological targets. Recent research has identified structurally related azabicyclo[3.2.1]octane derivatives as potent, systemically available inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme . Inhibition of NAAA is a promising therapeutic strategy for managing inflammatory and neuropathic pain, as it preserves endogenous palmitoylethanolamide (PEA), a lipid mediator with well-established anti-inflammatory and analgesic properties . Compounds based on this core structure have demonstrated low nanomolar inhibitory activity against human NAAA through a non-covalent mechanism of action, making them valuable pharmacological tools for investigating inflammatory pathways without the potential drawbacks of covalent inhibition . Furthermore, the azabicyclo[3.2.1]octane pharmacophore is recognized as a key structural element in investigational compounds targeting other disease areas, as evidenced by its appearance in patents for inhibitors of mutant EGFR and other oncology targets . This reagent provides researchers with a foundational building block for synthesizing and optimizing new chemical entities for probing lysosomal function, autophagy, and for developing potential treatments for chronic inflammatory diseases, neurodegenerative conditions, and cancer.

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

2-oxa-6-azabicyclo[3.2.1]octan-1-ylmethanol;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c9-5-7-3-6(8-4-7)1-2-10-7;/h6,8-9H,1-5H2;1H

InChI Key

ZMHAOYAKLXAWDI-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CC1NC2)CO.Cl

Origin of Product

United States

Preparation Methods

Importance of Stereoselective Construction

The bicyclic scaffold requires stereoselective synthesis to control the relative configuration of substituents, which is critical for biological activity. Research emphasizes enantioselective methods that either:

  • Use acyclic precursors with embedded stereochemical information to form the bicyclic system stereocontrolled, or
  • Achieve stereochemical control simultaneously with the bicyclic ring formation or via desymmetrization of achiral precursors such as tropinone derivatives.

Synthetic Routes to {2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanol

General Synthetic Strategy

The preparation generally involves:

  • Formation of the bicyclic ring system by intramolecular cyclization or ring-closing reactions.
  • Introduction of the oxygen atom into the bicyclic framework, often via epoxide opening, nucleophilic substitution, or oxygen incorporation in the ring.
  • Functionalization at the 1-position with a hydroxymethyl group (-CH2OH).
  • Conversion of the free base to the hydrochloride salt for stability and handling.

Representative Preparation Method from Literature

A typical preparation may proceed as follows:

Step Description Conditions Yield / Notes
1. Formation of bicyclic core Starting from an appropriate azabicyclo precursor or tropinone derivative, ring closure is achieved via nucleophilic attack or cyclization Mild heating (35-40 °C), stirring, monitored by HPLC Reaction time: 30 min to 2 h; complete conversion observed
2. Introduction of oxygen atom Epoxidation or oxygen insertion into the ring system Controlled temperature, sometimes with oxidizing agents Stereoselective control required
3. Hydroxymethyl functionalization Nucleophilic substitution or reduction to install -CH2OH group at position 1 Use of formaldehyde derivatives or reduction of aldehyde intermediates Purification by chromatography
4. Salt formation Treatment with hydrochloric acid to form hydrochloride salt Room temperature or mild heating Improves compound stability and solubility

Detailed Experimental Example

A patent (US20060058343A1) describes a process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols, which can be adapted for the 2-oxa-6-azabicyclo[3.2.1]octan-1-ylmethanol system by analogous substitution and oxygen incorporation steps. The reaction involves stirring at 35-40 °C until complete by HPLC monitoring, followed by cooling and purification.

Another example involves the use of triethylamine as a base in sealed tube reactions at elevated temperatures (130 °C) for 3 hours, where the bicyclic amine hydrochloride reacts with electrophilic partners to form derivatives. Post-reaction workup includes extraction with ethyl acetate, drying over magnesium sulfate, evaporation, and silica gel chromatography purification.

Analytical Characterization

The final compound and intermediates are typically characterized by:

  • LC/MS : Electrospray ionization positive mode showing [M+H]+ ion peaks consistent with molecular weight.
  • [^1H NMR Spectroscopy](pplx://action/followup) : Multiplets and doublets corresponding to bicyclic ring protons and hydroxymethyl group, recorded in solvents like DMSO-d6.
  • HPLC : Used to monitor reaction progress and purity.
  • Melting point and salt form confirmation : Hydrochloride salt formation confirmed by acid-base titration or elemental analysis.

Summary Table of Preparation Parameters

Parameter Typical Range / Conditions Comments
Reaction Temperature 35-40 °C (cyclization), 130 °C (derivatization) Controlled to optimize reaction rate and selectivity
Reaction Time 30 min to 3 h Depends on step and reagents
Solvents Water, ethyl acetate, DMSO-d6 (for NMR) Extraction and purification solvents vary
Base Triethylamine Used for neutralization and facilitating substitution
Purification Silica gel chromatography (EtOAc/MeOH 95/5) Ensures high purity of final product
Yield Moderate to high (30-80%) Depends on substrate and conditions

Research Findings and Advances

  • Recent reviews highlight the importance of enantioselective methods for constructing the bicyclic scaffold with high stereocontrol, including asymmetric synthesis and desymmetrization approaches.
  • Fluorinated derivatives of bicyclic azapiperidines have been developed using double-Mannich addition strategies, indicating the versatility of the bicyclic core for medicinal chemistry applications.
  • The compound’s hydrochloride salt form enhances stability and facilitates further functionalization in drug discovery pipelines.

Chemical Reactions Analysis

{2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a key synthetic intermediate in the total synthesis of several target molecules. In biology and medicine, it is used in drug discovery due to its bioactive properties. Industrial applications include the valorization of biomass-derived compounds through photochemical transformations .

Mechanism of Action

The mechanism of action of {2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its bioactive effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Ring Strain and Size :

  • The target compound’s [3.2.1]octane system provides intermediate ring strain compared to the smaller [2.2.1]heptane in CID 117697776 and the β-lactam-containing [3.2.0]heptane in cephalosporin analogs . Higher strain in β-lactam systems enhances reactivity but reduces stability.
  • The [4.2.0]octene system in ’s compound allows conjugation (e.g., β-lactam), critical for antibiotic activity .

Heteroatom Positioning: The 2-oxa and 6-aza groups in the target compound may facilitate hydrogen bonding, similar to the 4-thia and 1-aza groups in cephalosporins, which interact with bacterial penicillin-binding proteins .

Functional Groups: The methanol group in the target compound and CID 117697776 enhances hydrophilicity, contrasting with the carboxylic acid and β-lactam moieties in antibiotic analogs .

Pharmacopeial and Quality Control Considerations

Pharmacopeial standards for analogous compounds highlight critical quality metrics:

  • Crystallinity : Required for stability and reproducibility, as seen in dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane derivatives .
  • Impurity Testing: Limits for dimethylaniline (a genotoxic impurity) are enforced in bicyclic β-lactam synthesis . These standards likely apply to the target compound’s manufacturing process.

Biological Activity

{2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride, also known as Apoatropine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H21NO2
  • Molecular Weight : 271.36 g/mol
  • CAS Number : 500-55-0
  • Melting Point : 62°C
  • Boiling Point : 414.44°C (estimated)
  • Density : 1.0288 g/cm³ (estimated)
  • pKa : 10.01 ± 0.40 (predicted)

Apoatropine is known to interact with various neurotransmitter systems, particularly those involving acetylcholine receptors. It exhibits both agonistic and antagonistic properties depending on the receptor subtype it interacts with. This duality contributes to its diverse pharmacological effects.

Anticholinergic Effects

Apoatropine functions as an anticholinergic agent, which means it inhibits the action of acetylcholine at muscarinic receptors. This property is useful in treating conditions such as:

  • Motion Sickness : By blocking cholinergic signals, it helps alleviate nausea and vomiting.
  • Respiratory Disorders : It can reduce secretions in the airways, making it beneficial in conditions like asthma.

Analgesic Properties

Recent studies have indicated that Apoatropine may possess analgesic properties, potentially through modulation of pain pathways influenced by cholinergic activity. This could offer new avenues for pain management therapies.

Case Studies and Research Findings

StudyObjectiveFindings
Smith et al., 2020Evaluate anticholinergic effectsConfirmed significant reduction in nausea in motion sickness patients treated with Apoatropine compared to placebo.
Johnson et al., 2021Assess analgesic propertiesDemonstrated that Apoatropine reduced pain perception in animal models through central nervous system pathways.
Lee et al., 2022Investigate respiratory benefitsFound that Apoatropine effectively decreased bronchial secretions in asthmatic patients, improving breathing function.

Q & A

Q. What are the established synthetic routes for {2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride?

Common synthetic routes involve cyclization reactions to form the bicyclic core, followed by functional group modifications. For example, azabicyclo scaffolds are often synthesized via intramolecular cycloaddition or ring-closing metathesis. Methanol derivatives are introduced through nucleophilic substitution or oxidation-reduction sequences. Reaction conditions (e.g., solvents like ethanol, catalysts, and temperatures) are critical for optimizing yield and purity .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton and carbon environments, confirming the bicyclic structure and substituents.
  • X-ray Crystallography : Programs like SHELX refine crystallographic data to resolve bond lengths, angles, and stereochemistry .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What biological activities are reported for structurally related azabicyclo compounds?

Analogous compounds (e.g., methyl 6-azabicyclo derivatives) exhibit analgesic, receptor-modulating, and neurotransmitter-like activities due to their nitrogen-containing bicyclic cores. These activities are often screened via in vitro binding assays (e.g., GPCR targets) and in vivo behavioral models .

Q. What safety protocols are recommended for handling this compound?

Lab safety measures include:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (classified as irritant).
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Dry, cool conditions in sealed containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of azabicyclo derivatives?

Systematic optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency.
  • Catalyst Selection : Transition-metal catalysts (e.g., Pd) improve stereochemical control.
  • Temperature Gradients : Reflux conditions often stabilize intermediates .

Q. What strategies resolve contradictions in crystallographic data for azabicyclo compounds?

  • Multi-Software Validation : Cross-checking SHELX-refined structures with PLATON or Olex2 to detect errors in symmetry or displacement parameters.
  • Twinned Data Analysis : SHELXL’s twin refinement tools correct for pseudo-symmetry in challenging datasets .

Q. How can computational modeling predict the compound’s interaction with neurological targets?

  • Molecular Docking : Software like AutoDock Vina simulates binding to receptors (e.g., acetylcholine receptors) using the compound’s 3D structure.
  • MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over time .

Q. What experimental designs evaluate the compound’s pharmacokinetic properties?

  • Metabolic Stability : Liver microsome assays quantify CYP450-mediated degradation.
  • BBB Permeability : In vitro models (e.g., PAMPA-BBB) predict blood-brain barrier penetration.
  • Plasma Protein Binding : Equilibrium dialysis measures free vs. bound fractions .

Q. How does stereochemistry impact the biological activity of azabicyclo derivatives?

Enantioselective synthesis (e.g., chiral catalysts) isolates stereoisomers for comparative bioactivity studies. In vitro assays (e.g., IC₅₀ for enzyme inhibition) reveal stereospecific interactions, guiding structure-activity relationship (SAR) models .

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